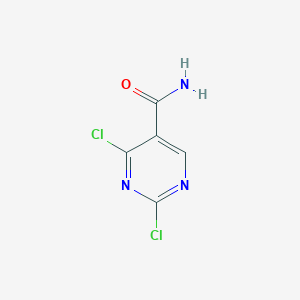

2,4-Dichloropyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(4(8)11)1-9-5(7)10-3/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACCNUGECQQVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611463 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240390-28-6 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of 2,4-Dichloropyrimidine-5-carboxamide can be achieved through a three-stage process. The initial stage involves the synthesis of the key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde, starting from uracil. The second stage is the oxidation of this aldehyde to the corresponding carboxylic acid. The final stage is the amidation of the carboxylic acid to yield the target compound.

Caption: Overall synthesis pathway for 2,4-Dichloropyrimidine-5-carboxamide.

Stage 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

This stage focuses on the preparation of the key aldehyde intermediate. Two primary routes have been reported, both starting from uracil.

Route A: Formylation followed by Chlorination

This is a widely cited method for obtaining 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde [1][2]

-

To a suitable reaction vessel, add uracil and dimethylformamide (DMF).

-

Cool the mixture to below 40°C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water to precipitate the product.

-

Isolate the solid, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, by filtration.

Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde [1][2]

-

Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in the previous step to phosphorus oxychloride.

-

Heat the mixture to 80°C and maintain this temperature for 2 to 5 hours.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, pour the mixture into ice water.

-

Extract the product with toluene.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Concentrate the organic phase and dry to obtain 2,4-dichloro-5-pyrimidinecarbaldehyde.

| Parameter | Value | Reference |

| Thionyl Chloride (Step 1) | 2-4 equivalents | [2] |

| DMF (Step 1) | 1.5-3 equivalents | [2] |

| Reaction Time (Step 1) | 10 hours | [2] |

| Phosphorus Oxychloride (Step 2) | 3-6 equivalents | [2] |

| Reaction Time (Step 2) | 2-5 hours | [2] |

| Overall Yield | High (Industrial Production) | [1][2] |

Route B: Hydroxymethylation, Oxidation, and Chlorination

An alternative pathway involves the initial hydroxymethylation of uracil.

Step 1: Synthesis of 5-hydroxymethyluracil

-

Add 25 g of uracil to 400 mL of water containing 15 g of barium hydroxide octahydrate.

-

Slowly add 54 mL of 37% formaldehyde solution.

-

Reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves.

-

Leave the reaction at room temperature overnight.

-

Introduce carbon dioxide gas to precipitate barium carbonate.

-

Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

-

Reflux the substance with 250 mL of 70% ethanol for two hours.

-

Place the mixture in a refrigerator for four hours to precipitate 5-hydroxymethyluracil.

-

Filter and dry the product.

Step 2: Synthesis of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde

-

Add the 23 g of 5-hydroxymethyluracil to 400 mL of chloroform.

-

Add 100 g of manganese dioxide.

-

Heat the mixture to reflux for 10 hours.

-

Filter the hot mixture.

-

The filter cake is refluxed again with 200 mL of chloroform for 30 minutes and filtered while hot. Repeat this step.

-

Combine the chloroform filtrates and evaporate to obtain the crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.

Step 3: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde

-

Add the 14 g of crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to 100 mL of phosphorus oxychloride.

-

Reflux for 5 hours.

-

Remove about 50 mL of phosphorus oxychloride by evaporation.

-

Pour the residue into 200 g of ice water.

-

Extract the mixture three times with 100 mL of ethyl acetate.

-

Combine the ethyl acetate layers, dry with anhydrous sodium sulfate, filter, and evaporate.

-

Purify the product by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.

| Intermediate | Starting Material | Yield |

| 5-hydroxymethyluracil | 25 g Uracil | 23 g (73%) |

| 2,4-dihydroxy-5-pyrimidinecarboxaldehyde | 23 g 5-hydroxymethyluracil | 14 g (crude) |

| 2,4-dichloro-5-pyrimidinecarboxaldehyde | 14 g 2,4-dihydroxy-5-pyrimidinecarboxaldehyde | 8.3 g |

Stage 2: Oxidation of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

The aldehyde group at the 5-position of the pyrimidine ring can be oxidized to a carboxylic acid to form 2,4-dichloropyrimidine-5-carboxylic acid. While a specific protocol for this exact substrate is not detailed in the searched literature, standard oxidation methods for aromatic aldehydes can be employed.

Caption: General experimental workflow for the oxidation step.

Suggested Experimental Protocol (General):

Using Potassium Permanganate (KMnO₄):

-

Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water with a phosphate buffer.

-

Slowly add a solution of potassium permanganate while monitoring the reaction temperature.

-

Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

-

Filter off the manganese dioxide precipitate.

-

Acidify the filtrate to precipitate the carboxylic acid.

-

Collect the product by filtration and purify by recrystallization.

Using Oxone®:

-

Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde in DMF.

-

Add Oxone® (potassium peroxymonosulfate) to the solution.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Quantitative Data:

Quantitative data for the oxidation of this specific substrate is not available in the provided search results. Yields are expected to be moderate to high based on general aldehyde oxidations.

Stage 3: Amidation of 2,4-Dichloropyrimidine-5-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved using standard peptide coupling reagents.

Experimental Protocol:

A protocol for a similar compound, 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylic acid, can be adapted.

-

Dissolve 2,4-dichloropyrimidine-5-carboxylic acid in a suitable solvent like dichloromethane or DMF.

-

Add a coupling agent such as 1-Hydroxybenzotriazole (HOBt) and a water-soluble carbodiimide (WSC), for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Cool the reaction mixture in an ice bath.

-

Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane).

-

Allow the reaction to proceed, monitoring by TLC or HPLC.

-

Upon completion, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting 2,4-Dichloropyrimidine-5-carboxamide by recrystallization or column chromatography.

Quantitative Data:

Specific yield data for the amidation of 2,4-dichloropyrimidine-5-carboxylic acid is not provided in the search results. However, amidation reactions of this type generally proceed with good to excellent yields.

Conclusion

The synthesis of 2,4-Dichloropyrimidine-5-carboxamide is a feasible multi-step process that relies on established organic chemistry transformations. The key is the successful synthesis of the 2,4-dichloro-5-pyrimidinecarboxaldehyde intermediate, for which detailed protocols are available. Subsequent oxidation and amidation, while requiring some adaptation from general procedures, are expected to proceed efficiently. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. Further optimization of the oxidation and amidation steps for this specific substrate may be required to maximize yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its known quantitative properties, details the experimental protocols for their determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

2,4-Dichloropyrimidine-5-carboxamide is a halogenated pyrimidine derivative. Its chemical structure, featuring two reactive chlorine atoms and a carboxamide group, makes it a versatile building block in organic synthesis. Understanding its physicochemical properties is crucial for its application in further chemical transformations and for predicting the behavior of resulting active pharmaceutical ingredients.

Data Presentation

The known physicochemical properties of 2,4-Dichloropyrimidine-5-carboxamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂N₃O | [1][2] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 150-153 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| logP (XLogP3-AA) | 1.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| CAS Number | 1240390-28-6 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like 2,4-Dichloropyrimidine-5-carboxamide are provided below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[3] The tube is tapped gently to ensure the sample is compact.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][5]

Solubility Determination

Solubility provides insights into the polarity of a molecule and is fundamental for developing formulations and purification methods.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a series of test tubes.[6]

-

Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL of water, ethanol, acetone, 5% NaOH, 5% HCl) is added to each test tube in portions.[6]

-

Mixing: After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds) to facilitate dissolution.[7]

-

Observation: The compound's solubility is observed and recorded. A substance is generally considered "soluble" if it dissolves completely.[7] This process helps classify the compound based on its functional groups (e.g., solubility in aqueous acid or base indicates a basic or acidic functional group, respectively).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached (e.g., for several hours). The funnel is then allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in solution. For a compound with a carboxamide group and a pyrimidine ring, understanding its acidic and basic properties is important for predicting its behavior in different pH environments.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration.

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution, which is continuously stirred.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the acidic compound using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or intermediate compound such as 2,4-Dichloropyrimidine-5-carboxamide.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 2,4-Dichloropyrimidine-5-carboxamide | C5H3Cl2N3O | CID 21223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloropyrimidine-5-carboxylic acid amide 95% | CAS: 1240390-28-6 | AChemBlock [achemblock.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

In-depth Technical Guide: 2,4-Dichloropyrimidine-5-carboxamide (CAS 1240390-28-6)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dichloropyrimidine-5-carboxamide, a key chemical intermediate in contemporary drug discovery. It details the compound's physicochemical properties, outlines relevant synthetic protocols, and elucidates its application in the development of targeted therapeutics, with a focus on its role as a precursor to Heat Shock Protein 90 (Hsp90) inhibitors.

Compound Overview

2,4-Dichloropyrimidine-5-carboxamide is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a "privileged structure," frequently found in biologically active compounds. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. The carboxamide moiety at the 5-position offers an additional point for chemical modification to fine-tune the pharmacological properties of derivative compounds.

Physicochemical Properties

The fundamental physicochemical characteristics of 2,4-Dichloropyrimidine-5-carboxamide are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1240390-28-6 | [1][2] |

| Molecular Formula | C₅H₃Cl₂N₃O | [3] |

| Molecular Weight | 192.00 g/mol | [3] |

| IUPAC Name | 2,4-dichloropyrimidine-5-carboxamide | [3] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 195 °C (decomposes) | [4] |

| InChI Key | OACCNUGECQQVLB-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(=O)N | [3] |

| Storage | Keep in a dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Safety Information

2,4-Dichloropyrimidine-5-carboxamide is associated with the following hazard classifications:

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Synthesis and Reactions

Representative Synthesis of a Related Precursor

A patented method for the synthesis of the related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, from uracil provides a relevant example of the chemical transformations involved.

Experimental Protocol: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde [5]

-

Step 1: Formylation of Uracil. Uracil is treated with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

-

Step 2: Chlorination. The resulting dihydroxy intermediate is then chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, affording 2,4-dichloro-5-pyrimidinecarbaldehyde.

The logical workflow for the synthesis of the title compound would likely follow a similar path, starting from a uracil derivative with a carboxamide group at the 5-position.

Caption: Plausible synthetic route to 2,4-Dichloropyrimidine-5-carboxamide.

Key Reactions: Nucleophilic Aromatic Substitution

The primary utility of 2,4-Dichloropyrimidine-5-carboxamide in medicinal chemistry lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective reactions.

Application in the Synthesis of Hsp90 Inhibitors

A significant application of 2,4-Dichloropyrimidine-5-carboxamide is as a key intermediate in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors, such as VER-50589 and its analogs.[6] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.

Experimental Protocol: Synthesis of an Hsp90 Inhibitor Analog

The following is a representative experimental protocol for the synthesis of an Hsp90 inhibitor, illustrating the use of 2,4-Dichloropyrimidine-5-carboxamide. This protocol is based on the general principles of SNAr reactions on this scaffold.

-

Step 1: Regioselective Amination at C4. To a solution of 2,4-Dichloropyrimidine-5-carboxamide (1.0 equivalent) in a suitable solvent such as isopropanol, add the first amine nucleophile (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). The reaction is typically stirred at an elevated temperature (e.g., 80°C) for several hours. After cooling, the product, a 4-amino-2-chloropyrimidine-5-carboxamide derivative, is isolated by filtration or extraction and purified by chromatography.

-

Step 2: Substitution at C2. The 4-amino-2-chloropyrimidine intermediate (1.0 equivalent) is then reacted with a second amine (1.2 equivalents) in a solvent such as dioxane. This step may require a base (e.g., K₂CO₃) and sometimes a catalyst for less reactive amines. The reaction is heated at a higher temperature (e.g., 110°C) until completion. The final product is then isolated and purified.

Caption: General experimental workflow for synthesizing Hsp90 inhibitors.

Biological Context: The Hsp90 Signaling Pathway

Hsp90 is a critical regulator of cellular homeostasis, and its inhibition has emerged as a promising strategy in cancer therapy. Hsp90 inhibitors, synthesized from intermediates like 2,4-Dichloropyrimidine-5-carboxamide, disrupt the chaperone's function, leading to the degradation of its client proteins.

Hsp90 Mechanism of Action and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Hsp90 inhibitors, such as VER-50589, are ATP-competitive, binding to the N-terminal ATP-binding pocket of Hsp90.[7] This binding event prevents the hydrolysis of ATP, which is necessary for the proper folding and stabilization of client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome. The degradation of multiple oncoproteins simultaneously disrupts key cancer-promoting signaling pathways, leading to cell cycle arrest and apoptosis.[8]

Caption: Hsp90 signaling pathway and the mechanism of its inhibition.

Quantitative Data for a Derivative Hsp90 Inhibitor

The following table presents quantitative data for VER-50589, a potent Hsp90 inhibitor synthesized using a 2,4-dichloropyrimidine scaffold.

| Parameter | Value | Target/Cell Line | Reference(s) |

| IC₅₀ (Hsp90β) | 21 nM | Recombinant human Hsp90β | [3] |

| Kd (Hsp90β) | 4.5 nM | Recombinant human Hsp90β | [3] |

| Mean GI₅₀ | 78 nM | Panel of human cancer cell lines | [9] |

| GI₅₀ (CH1) | 32.7 nM | Human ovarian cancer cell line | [3] |

Conclusion

2,4-Dichloropyrimidine-5-carboxamide is a high-value intermediate in modern medicinal chemistry, offering a synthetically tractable scaffold for the development of novel therapeutics. Its role in the synthesis of potent Hsp90 inhibitors underscores its importance in the field of oncology drug discovery. This guide has provided a detailed overview of its properties, synthetic utility, and the biological context of its derivatives, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. VER-50589|Potent HSP90 Inhibitor|For Research Use [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of VER-50589 analogs as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VER-50589 | 747413-08-7 | NF-κB | MOLNOVA [molnova.com]

reactivity of chlorine atoms in 2,4-Dichloropyrimidine-5-carboxamide

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyrimidine-5-carboxamide is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for sequential and regioselective functionalization. This technical guide provides a comprehensive analysis of the factors governing this reactivity, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a practical resource for researchers engaged in the synthesis and derivatization of pyrimidine-based compounds.

Core Concepts: Electronic Structure and Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the chlorine-substituted carbon atoms (C2 and C4) highly susceptible to nucleophilic attack. The reactivity of these positions is not identical and is influenced by several factors:

-

Positional Electronics : In general, the C4 position of a 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C4 can be delocalized over both ring nitrogen atoms, leading to greater stabilization.[1][2][3]

-

Substituent Effects : The C5-carboxamide group is an electron-withdrawing group (-I, -M), which further enhances the electrophilicity of the pyrimidine ring, particularly at the adjacent C4 position. This generally reinforces the inherent preference for C4 substitution in SNAr reactions.[4][5]

-

Reaction Type : While SNAr reactions typically favor the C4 position, the regioselectivity of palladium-catalyzed cross-coupling reactions also shows a strong preference for C4, attributed to the favored oxidative addition of palladium into the C4-Cl bond.[6][7] However, specific catalysts and conditions can sometimes override this inherent selectivity.[8]

The general reactivity order for SNAr and Suzuki reactions is C4-Cl > C2-Cl.[1] This differential reactivity is the cornerstone of synthetic strategies involving this scaffold, enabling selective mono-functionalization at C4, followed by a subsequent, often more forcing, reaction at C2.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common method for functionalizing 2,4-dichloropyrimidine-5-carboxamide, allowing for the introduction of a wide range of amine, oxygen, and sulfur nucleophiles.

Regioselectivity in SNAr Reactions

The substitution almost exclusively occurs at the C4 position under standard conditions. Achieving substitution at the C2 position while C4 is still chlorinated is challenging and often requires specialized reagents or catalysts.[4][8] For instance, using tertiary amine nucleophiles on 2,4-dichloropyrimidines with a C5 electron-withdrawing group has been shown to favor C2 substitution.[4][5]

The logical workflow for SNAr on this scaffold is outlined below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

Navigating the Solubility Landscape of 2,4-Dichloropyrimidine-5-carboxamide: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2,4-Dichloropyrimidine-5-carboxamide in organic solvents. While quantitative solubility data for this specific compound remains limited in publicly available literature, this document provides a thorough overview of its qualitative solubility characteristics and presents a detailed, adaptable experimental protocol for its precise quantitative determination.

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a key intermediate in the synthesis of various biologically active molecules. A clear understanding of its solubility in different organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This guide addresses the current knowledge gap by consolidating available information and providing a practical framework for generating robust solubility data.

Qualitative Solubility Profile

Based on available literature and supplier information, 2,4-Dichloropyrimidine-5-carboxamide exhibits the following general solubility characteristics:

-

Slightly Soluble in water.

-

Soluble in a range of organic solvents, including:

-

Ethanol

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF) (inferred from its use as a reaction solvent)

-

It is important to note that these are qualitative descriptors. For precise process development and research applications, quantitative solubility determination is essential.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mg/mL at specified temperatures) for 2,4-Dichloropyrimidine-5-carboxamide in common organic solvents has not been reported in peer-reviewed journals or public databases. The following section provides a detailed experimental protocol to enable researchers to generate this critical data.

Experimental Protocol for Solubility Determination

The following protocol is a robust and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent. This method, adapted from standard laboratory practices for similar compounds, is designed to yield accurate and reproducible results.

Principle

The equilibrium solubility is determined by creating a saturated solution of the solute in the solvent at a constant temperature. After reaching equilibrium, the concentration of the dissolved solute in the supernatant is measured.

Materials and Apparatus

-

2,4-Dichloropyrimidine-5-carboxamide (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of 2,4-Dichloropyrimidine-5-carboxamide is depicted in the following diagram:

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dichloropyrimidine-5-carboxamide to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2,4-Dichloropyrimidine-5-carboxamide in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 2,4-Dichloropyrimidine-5-carboxamide in the solvent at the specified temperature, taking into account the dilution factor. The results should be reported in appropriate units, such as mg/mL or g/100mL.

-

Logical Relationship of Experimental Steps

The sequence of the experimental protocol is designed to ensure the accurate determination of equilibrium solubility. The logical flow is as follows:

Conclusion

The Strategic Utility of 2,4-Dichloropyrimidine-5-carboxamide in the Synthesis of Focused Chemical Libraries for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate dance of design, synthesis, and biological evaluation. At the heart of this endeavor lies the strategic selection of molecular scaffolds that serve as a foundation for the construction of diverse chemical libraries. One such scaffold of burgeoning importance is the 2,4-dichloropyrimidine-5-carboxamide core. Its inherent reactivity and versatile substitution patterns make it an ideal starting point for the rapid generation of focused libraries targeting a range of biological entities, most notably protein kinases. This technical guide provides a comprehensive overview of the application of 2,4-dichloropyrimidine-5-carboxamide in library synthesis, complete with experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways.

Introduction to a Privileged Fragment

2,4-Dichloropyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with two reactive chlorine atoms at the C2 and C4 positions and a carboxamide group at the C5 position. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making them excellent leaving groups. This reactivity is the cornerstone of its utility in library synthesis, allowing for the sequential and regioselective introduction of a variety of substituents.

The carboxamide moiety is not merely an activating group; it often plays a crucial role in the biological activity of the resulting compounds by participating in hydrogen bonding interactions with the target protein, such as the hinge region of kinases. This dual functionality of activating the core for synthesis and serving as a key pharmacophoric feature makes 2,4-dichloropyrimidine-5-carboxamide a highly valuable fragment in drug discovery campaigns.

Data Presentation: A Quantitative Look at Library Synthesis

The true power of a chemical library lies in the structure-activity relationship (SAR) data it generates. The following tables summarize quantitative data for a library of 2,4-diaminopyrimidine-5-carboxamide derivatives synthesized from the 2,4-dichloropyrimidine-5-carboxamide core, with a focus on their inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives against HPK1

| Compound ID | R1 (at C4) | R2 (at C2) | HPK1 IC50 (nM) | Cellular IL-2 EC50 (nM) |

| 1 | 2,6-dimethylaniline | (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | 0.061 | 13 |

| 2 | 2,6-dimethylaniline | 2-amino-2-phenylethanol | 0.120 | 25 |

| 3 | 2-chloro-6-methylaniline | (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | 0.085 | 18 |

| 4 | 2-fluoro-6-methylaniline | (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | 0.077 | 15 |

| 5 | Aniline | (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | 1.2 | >1000 |

| 6 | 2,6-dimethylaniline | 4-aminobenzylamine | 0.550 | 150 |

Data compiled from publicly available research on HPK1 inhibitors. IC50 and EC50 values are indicative and may vary based on assay conditions.

Experimental Protocols: Synthesizing the Library

The synthesis of a 2,4-diaminopyrimidine-5-carboxamide library from 2,4-dichloropyrimidine-5-carboxamide is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The presence of the electron-withdrawing carboxamide group at the C5 position generally directs the first nucleophilic attack to the more reactive C4 position. Following the initial substitution, a second, often less reactive, nucleophile can be introduced at the C2 position, frequently requiring more forcing conditions such as higher temperatures.

General Two-Step Sequential SNAr Protocol

This protocol outlines the general procedure for the synthesis of a library of 2,4-diaminopyrimidine-5-carboxamide derivatives.

Step 1: Nucleophilic Substitution at the C4 Position

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carboxamide (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF) is added the first amine (R1-NH2, 1.1 eq.) and a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-amino-2-chloro-pyrimidine-5-carboxamide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution at the C2 Position

-

Reaction Setup: The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). The second amine (R2-NH2, 1.2-1.5 eq.) is added, often in the presence of an acid catalyst like hydrochloric acid (HCl) or a Lewis acid to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 150 °C, sometimes under microwave irradiation to accelerate the reaction. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is cooled and diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether or hexanes. The crude product is then purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired 2,4-diaminopyrimidine-5-carboxamide derivative.

Mandatory Visualization: Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis and screening of a 2,4-diaminopyrimidine-5-carboxamide library.

The libraries synthesized from this scaffold have shown significant promise as inhibitors of various kinases. One particularly important target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the immune response against cancer cells.

Spectroscopic and Analytical Profile of 2,4-Dichloropyrimidine-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2,4-Dichloropyrimidine-5-carboxamide. Due to the limited availability of experimentally derived spectra in public literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines general experimental protocols for obtaining and analyzing NMR, IR, and MS data, which are crucial for the characterization and quality control of this and similar molecules in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-Dichloropyrimidine-5-carboxamide. These predictions are derived from established principles of spectroscopy and data from analogous pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Singlet | 1H | H6 (pyrimidine) |

| ~7.8 - 8.2 | Broad Singlet | 1H | -CONH₂ (amide H) |

| ~7.5 - 7.9 | Broad Singlet | 1H | -CONH₂ (amide H) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (carboxamide) |

| ~160 - 163 | C2/C4 (pyrimidine, C-Cl) |

| ~158 - 161 | C2/C4 (pyrimidine, C-Cl) |

| ~155 - 158 | C6 (pyrimidine) |

| ~120 - 125 | C5 (pyrimidine) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| ~1680 - 1650 | Strong | C=O stretch (amide I band) |

| ~1620 - 1580 | Medium | N-H bend (amide II band) |

| ~1550 - 1450 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~800 - 700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Identity |

| 191/193/195 (M⁺) | Molecular ion (presence of two chlorine isotopes) |

| 174/176/178 | [M-NH₃]⁺ |

| 148/150 | [M-C(O)NH₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for 2,4-Dichloropyrimidine-5-carboxamide and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation and Ionization:

-

Utilize a mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is common for providing detailed fragmentation patterns of small molecules. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range.

-

The resulting spectrum will show the relative abundance of different ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like 2,4-Dichloropyrimidine-5-carboxamide.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

starting materials for 2,4-Dichloropyrimidine-5-carboxamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, reaction protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a versatile heterocyclic building block characterized by a pyrimidine core substituted with two reactive chlorine atoms and a carboxamide group. This substitution pattern allows for selective modification at the 2, 4, and 5-positions, making it a valuable precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The chlorine atoms are susceptible to nucleophilic substitution, while the carboxamide group can be involved in various chemical transformations.

This guide outlines two principal synthetic routes starting from readily available commercial precursors: Uracil and Barbituric Acid . Each pathway is detailed with experimental procedures, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Synthetic Pathways

Two primary synthetic routes for the preparation of 2,4-Dichloropyrimidine-5-carboxamide have been established, each with distinct advantages and considerations.

-

Route 1: Commences with the functionalization of Uracil to introduce the C5 substituent, followed by chlorination.

-

Route 2: Utilizes Barbituric Acid as the foundational scaffold, which is then elaborated to the target molecule.

Route 1: Synthesis from Uracil

This pathway involves the initial formylation of uracil, followed by a two-step chlorination process to yield an aldehyde intermediate, which is subsequently converted to the desired carboxamide.

Caption: Synthetic pathway from Uracil to 2,4-Dichloropyrimidine-5-carboxamide.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde from Uracil [1]

-

Procedure: In a suitable reaction vessel, add dimethylformamide (DMF) and cool the solvent to below 40°C. To this, slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C after the addition is complete. Add Uracil to the reaction mixture. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. Upon completion, the reaction mixture is cooled to room temperature and then poured into water to precipitate the product. The solid is collected by filtration to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde [1]

-

Procedure: The 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from the previous step is added to phosphorus oxychloride (POCl₃). The mixture is heated to 80°C and the reaction is monitored by HPLC. After the reaction is complete, the mixture is poured into ice water. The product is then extracted with toluene, washed with a saturated sodium chloride solution, and the organic layer is concentrated and dried to give 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 3: Oxidation to 2,4-Dichloropyrimidine-5-carboxylic Acid

-

Representative Procedure: To a solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent such as acetone and water, add potassium permanganate (KMnO₄) portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the manganese dioxide is filtered off. The filtrate is acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 2,4-dichloropyrimidine-5-carboxylic acid.

Step 4: Amidation to 2,4-Dichloropyrimidine-5-carboxamide

-

Representative Procedure: To a solution of 2,4-dichloropyrimidine-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF. The mixture is refluxed until the acid is converted to the acid chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in a dry, non-protic solvent and added dropwise to a cooled solution of concentrated aqueous ammonia. The resulting mixture is stirred, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2,4-Dichloropyrimidine-5-carboxamide.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Uracil | Thionyl chloride, DMF | DMF | 35-40 | 8-12 | High |

| 2 | 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde | POCl₃ | Toluene (extraction) | 80 | 2-5 | High |

| 3 | 2,4-Dichloro-5-pyrimidinecarboxaldehyde | KMnO₄ | Acetone/Water | 0 to RT | Variable | Good |

| 4 | 2,4-Dichloropyrimidine-5-carboxylic acid | Thionyl chloride, Ammonia | Dichloromethane | Reflux, then 0 | Variable | Good |

Route 2: Synthesis from Barbituric Acid via an Ester Intermediate

This alternative pathway begins with barbituric acid and proceeds through the formation of a pyrimidine-5-carboxylate ester, which is subsequently chlorinated and then amidated.

Caption: Synthetic pathway from Barbituric Acid to 2,4-Dichloropyrimidine-5-carboxamide.

Step 1 & 2: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

-

Procedure: While a multi-step synthesis from barbituric acid is feasible, a more direct approach involves the condensation of ethyl ethoxymethylenecyanoacetate with urea in the presence of a base like sodium ethoxide in ethanol. This cyclization reaction directly furnishes the pyrimidine ring with the desired substituents at positions 4, 5, and 6.

Step 3: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

-

Procedure: Ethyl 2,4-dihydroxypyrimidine-5-carboxylate is heated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diethylaniline, to facilitate the chlorination. The reaction mixture is refluxed until the starting material is consumed. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried to give ethyl 2,4-dichloropyrimidine-5-carboxylate.

Step 4: Amidation to 2,4-Dichloropyrimidine-5-carboxamide

-

Procedure: Ethyl 2,4-dichloropyrimidine-5-carboxylate is dissolved in a suitable solvent like ethanol or methanol. The solution is then saturated with ammonia gas at a low temperature (e.g., 0°C) in a sealed pressure vessel. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess ammonia are then evaporated, and the resulting solid is purified, typically by recrystallization, to yield 2,4-Dichloropyrimidine-5-carboxamide.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 & 2 | Ethyl ethoxymethylenecyanoacetate, Urea | Sodium ethoxide | Ethanol | Reflux | Variable | Good |

| 3 | Ethyl 2,4-dihydroxypyrimidine-5-carboxylate | POCl₃, N,N-diethylaniline | Neat or high-boiling solvent | Reflux | Variable | Good |

| 4 | Ethyl 2,4-dichloropyrimidine-5-carboxylate | Ammonia | Ethanol/Methanol | 0 to RT (in sealed vessel) | Variable | Good |

Conclusion

The synthesis of 2,4-Dichloropyrimidine-5-carboxamide can be effectively achieved through multiple synthetic pathways, primarily originating from uracil or barbituric acid derivatives. The choice of route may depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine-5-carboxamide, a versatile scaffold in medicinal chemistry. This document outlines the underlying principles of regioselectivity, provides detailed experimental protocols for selective substitution at the C4 and C2 positions, and presents a summary of reaction conditions and yields with various nucleophiles.

Introduction to SNAr on 2,4-Dichloropyrimidine-5-carboxamide

Nucleophilic aromatic substitution on the 2,4-dichloropyrimidine core is a fundamental strategy for the synthesis of a wide array of biologically active molecules. The presence of two chlorine atoms at positions activated by the ring nitrogens allows for sequential and often regioselective displacement by a variety of nucleophiles. The 5-carboxamide group, being electron-withdrawing, further activates the pyrimidine ring towards nucleophilic attack and plays a crucial role in directing the regiochemical outcome of the substitution.

Regioselectivity of the SNAr Reaction

The regioselectivity of the first nucleophilic substitution on 2,4-dichloropyrimidine-5-carboxamide is primarily governed by the nature of the incoming nucleophile.

-

Substitution at the C4 Position: The C4 position is generally more electrophilic and sterically more accessible than the C2 position. Consequently, primary and secondary amines, as well as other common nucleophiles, preferentially attack at the C4 position. The electron-withdrawing nature of the adjacent 5-carboxamide group further enhances the reactivity at this site.[1][2]

-

Substitution at the C2 Position: Selective substitution at the C2 position is more challenging but can be achieved under specific conditions. A notable strategy involves the use of tertiary amine nucleophiles.[1][2] In this case, the reaction proceeds through an initial attack of the tertiary amine at the C2 position, followed by an in situ N-dealkylation to yield the secondary amine-substituted product. This method provides a valuable route to otherwise difficult-to-access 2-substituted pyrimidine derivatives.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination

This protocol describes the reaction of 2,4-dichloropyrimidine-5-carboxamide with a primary or secondary amine to selectively yield the 4-amino-2-chloropyrimidine-5-carboxamide derivative.

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethanol (or other suitable solvent such as isopropanol, acetonitrile, or THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyrimidine-5-carboxamide (1.0 eq.) in ethanol (0.2 M), add the desired amine (1.1 eq.) and triethylamine (1.5 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-2-chloropyrimidine-5-carboxamide derivative.

Protocol 2: C2-Selective Amination Using a Tertiary Amine

This protocol outlines a method for the selective substitution at the C2 position using a tertiary amine nucleophile.

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide

-

Tertiary amine (e.g., triethylamine, N-methylmorpholine)

-

1,2-Dichloroethane (DCE) or other suitable high-boiling solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dichloropyrimidine-5-carboxamide (1.0 eq.) in 1,2-dichloroethane (0.2 M).

-

Add the tertiary amine (2.0-3.0 eq.).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the specific tertiary amine used.

-

Monitor the reaction for the formation of the C2-substituted product and the subsequent dealkylation by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired 2-(N-dealkylated-amino)-4-chloropyrimidine-5-carboxamide.

Protocol 3: Microwave-Assisted C4-Selective Amination

Microwave irradiation can significantly accelerate the SNAr, often leading to higher yields in shorter reaction times.

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide

-

Amine (primary or secondary)

-

Triethylamine (TEA)

-

Anhydrous propanol (or other microwave-safe solvent)

-

Microwave reactor vials

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

In a microwave reactor vial, combine 2,4-dichloropyrimidine-5-carboxamide (1.0 eq.), the amine (1.1 eq.), and triethylamine (1.5 eq.) in anhydrous propanol (0.5 M).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a temperature between 120-140 °C for 15-30 minutes.[3]

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the SNAr on 2,4-dichloropyrimidine-5-carboxamide with various nucleophiles.

Table 1: C4-Selective Amination with Primary and Secondary Amines

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Ethanol | TEA | Reflux | 4 | 85 | General Protocol |

| Benzylamine | Isopropanol | DIPEA | 80 | 3 | 92 | General Protocol |

| Morpholine | Acetonitrile | TEA | Reflux | 2 | 95 | General Protocol |

| Piperidine | THF | DIPEA | 60 | 5 | 88 | General Protocol |

Table 2: C2-Selective Amination with Tertiary Amines

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Product (after dealkylation) | Yield (%) | Reference |

| Triethylamine | DCE | 100 | 12 | 2-(Ethylamino)-4-chloropyrimidine-5-carboxamide | 65 | [1][2] |

| N-Methylmorpholine | NMP | 120 | 8 | 2-Morpholino-4-chloropyrimidine-5-carboxamide | 72 | [1][2] |

Table 3: Substitution with Other Nucleophiles (Primarily C4-Selective)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Sodium Methoxide | Methanol | - | Reflux | 6 | 2-Chloro-4-methoxypyrimidine-5-carboxamide | 80 | General Protocol |

| Phenol | DMF | K₂CO₃ | 100 | 10 | 2-Chloro-4-phenoxypyrimidine-5-carboxamide | 75 | General Protocol |

| Thiophenol | DMF | K₂CO₃ | 80 | 5 | 2-Chloro-4-(phenylthio)pyrimidine-5-carboxamide | 88 | General Protocol |

Visualizations

References

- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Regioselective Reactions of 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective reactions of 2,4-dichloropyrimidine-5-carboxamide, a versatile building block in medicinal chemistry. The protocols outlined below enable the selective functionalization at the C2 and C4 positions of the pyrimidine ring, allowing for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a key intermediate in the synthesis of various biologically active molecules. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing pyrimidine ring and the C5-carboxamide group, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The inherent electronic properties of the molecule generally favor nucleophilic attack at the C4 position. However, this selectivity can be modulated and even reversed by careful selection of reagents and reaction conditions, providing access to a wide range of substituted pyrimidine derivatives.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for the functionalization of 2,4-dichloropyrimidine-5-carboxamide. The regioselectivity of this reaction is highly dependent on the nature of the incoming nucleophile.

C4-Selective Amination

Primary and secondary amines typically react preferentially at the C4 position of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position. This selectivity is attributed to the greater electrophilicity of the C4 position.

Table 1: C4-Selective Amination with Primary Amines

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Benzylamine | 2-Chloro-4-(benzylamino)pyrimidine-5-carboxamide | 85 |

| 2 | 4-Methoxybenzylamine | 2-Chloro-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide | 82 |

| 3 | Cyclopropylamine | 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide | 78 |

C2-Selective Amination

A notable exception to the general C4-selectivity is the reaction with tertiary amines. Tertiary amines have been shown to react with high selectivity at the C2 position of 5-substituted-2,4-dichloropyrimidines.[1] This reaction proceeds through an initial quaternization at the C2 nitrogen followed by an in-situ dealkylation to yield the secondary amine product at the C2 position.

Table 2: C2-Selective Amination with Tertiary Amines

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Triethylamine | 4-Chloro-2-(diethylamino)pyrimidine-5-carboxamide | 75 |

| 2 | N-Methylmorpholine | 4-Chloro-2-morpholinopyrimidine-5-carboxamide | 80 |

| 3 | N,N-Diisopropylethylamine | 4-Chloro-2-(diisopropylamino)pyrimidine-5-carboxamide | 72 |

Experimental Protocols: SNAr Reactions

Protocol 1: General Procedure for C4-Selective Amination with a Primary Amine

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide (1.0 eq)

-

Primary amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,4-dichloropyrimidine-5-carboxamide in anhydrous DMF, add the primary amine and DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide.

Protocol 2: General Procedure for C2-Selective Amination with a Tertiary Amine

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide (1.0 eq)

-

Tertiary amine (3.0 eq)

-

Anhydrous Chloroform (CHCl₃)

Procedure:

-

Dissolve 2,4-dichloropyrimidine-5-carboxamide in anhydrous chloroform.

-

Add the tertiary amine to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-2-(substituted-amino)pyrimidine-5-carboxamide.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, further expanding the diversity of accessible pyrimidine derivatives.

C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2,4-dichloropyrimidine-5-carboxamide with boronic acids typically proceeds with high regioselectivity at the C4 position.[2]

Table 3: C4-Selective Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine-5-carboxamide | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)pyrimidine-5-carboxamide | 85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-Chloro-4-(thiophen-3-yl)pyrimidine-5-carboxamide | 79 |

Experimental Protocol: Cross-Coupling Reaction

Protocol 3: General Procedure for C4-Selective Suzuki-Miyaura Coupling

Materials:

-

2,4-Dichloropyrimidine-5-carboxamide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

In a reaction vessel, combine 2,4-dichloropyrimidine-5-carboxamide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the regioselective functionalization of 2,4-dichloropyrimidine-5-carboxamide.

Caption: Regioselective functionalization pathways.

Caption: Workflow for C4-selective Suzuki coupling.

Caption: Logical relationship for regioselective amination.

References

Application Notes and Protocols: The Versatile 2,4-Dichloropyrimidine-5-carboxamide Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its privileged structure allows for targeted modifications at the 2 and 4 positions, enabling the development of potent and selective inhibitors for various enzymes, particularly kinases. The presence of the 5-carboxamide moiety is often crucial for establishing key interactions with the target protein, significantly enhancing binding affinity and biological activity. This document provides detailed application notes and experimental protocols for the utilization of 2,4-dichloropyrimidine-5-carboxamide in the discovery and development of novel therapeutic agents.

Key Applications in Drug Discovery

The 2,4-dichloropyrimidine-5-carboxamide core has been successfully employed to generate inhibitors for several important drug targets, including:

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.

-

Sky Kinase (TYRO3): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in cancer and immune regulation.

-

Dipeptidyl Peptidase-4 (DPP4): A key enzyme in glucose homeostasis, targeted for the treatment of type 2 diabetes.

-

Dihydrofolate Reductase (DHFR): An essential enzyme for nucleotide synthesis, a well-established target for anticancer and antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of representative compounds derived from the 2,4-dichloropyrimidine-5-carboxamide scaffold.

Table 1: In Vitro Inhibitory Activity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives

| Compound ID | Target | IC50 (nM) | EC50 (nM) | Assay Type | Reference |

| HPK1 Inhibitors | |||||

| Compound 10c | HPK1 | 0.09 | Kinase Assay | [1] | |

| pSLP76 | 33.74 | Cell-based Assay | [1] | ||

| IL-2 Release | 84.24 | Cell-based Assay | [1] | ||

| Compound 1 | HPK1 | 0.5 | TR-FRET | [2] | |

| IL-2 Release | 226 | ELISA | [2] | ||

| Sky Kinase Inhibitors | |||||

| Analog 17 | Sky | 37 | Kinase Assay | [3] | |

| Analog 29 | Sky | 400 | Kinase Assay | [3] | |

| Analog 31 | Sky | 355 | Kinase Assay | [3] | |

| Other Kinase Inhibitors | |||||

| Compound 30ae | CDK9 | 23 | Kinase Assay | ||

| CDK2 | 680 | Kinase Assay |

Table 2: Pharmacokinetic Properties of a Representative HPK1 Inhibitor (Compound 1) [2]

| Parameter | Value | Species |

| Mean Residence Time (MRT) | 2.1 h | Rat |

| Mean Residence Time (MRT) | 1.2 h | Mouse |